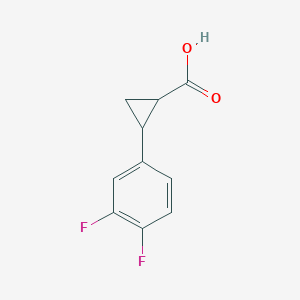

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Overview

Description

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . . It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl group.

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in the formation of blood clots. By acting on this receptor, the compound can influence blood clotting and thus has potential applications in the prevention of thrombosis .

Mode of Action

This compound acts as a reversible antagonist of the P2Y12 receptor The compound can detach from the receptor, allowing it to return to its normal function .

Biochemical Pathways

The action of this compound on the P2Y12 receptor affects the platelet activation pathway . By blocking the P2Y12 receptor, the compound inhibits the aggregation of platelets, thereby reducing the formation of blood clots .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis ofAZD6140 , an orally active compound . This suggests that this compound may also have suitable ADME properties for oral administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . This can prevent the formation of blood clots, potentially reducing the risk of thrombotic events such as heart attacks and strokes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Additionally, exposure to dust, mist, gas, or vapors of the compound should be avoided . Protective equipment should be used when handling the compound to prevent skin and eye contact .

Biochemical Analysis

Biochemical Properties

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound is used to prepare AZD6140, an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis . Additionally, it is involved in the synthesis of triazolopyrimidine derivatives, which act as P2T receptor antagonists . These interactions highlight the compound’s importance in modulating biochemical pathways and therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a P2Y12 receptor antagonist suggests that it can affect platelet aggregation and thrombus formation, which are critical processes in cardiovascular health . By altering these pathways, the compound can potentially impact cellular responses to injury and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of the P2Y12 receptor, a key player in platelet activation and aggregation . This inhibition prevents the receptor from interacting with its natural ligand, thereby reducing platelet aggregation and thrombus formation. Additionally, the compound’s structure allows it to interact with other enzymes and proteins, potentially leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular responses, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as an intermediate in the synthesis of pharmacologically active compounds suggests that it participates in complex metabolic networks . The compound’s interactions with enzymes such as P2Y12 receptor and other related proteins influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical effects.

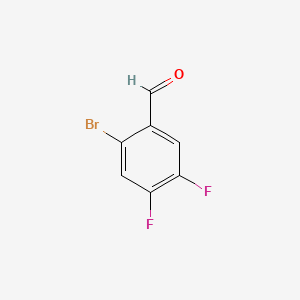

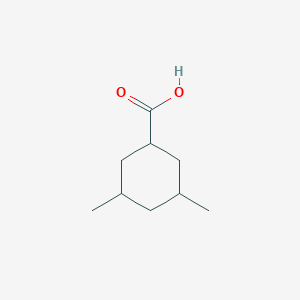

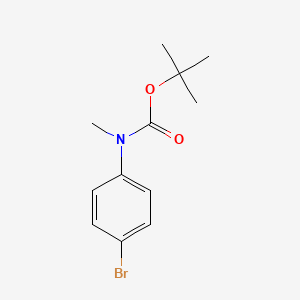

Preparation Methods

The synthesis of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of triethyl phosphonoacetate with (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol . The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran. The reaction proceeds through the formation of a cyclopropane ring via a cyclopropanation reaction.

Industrial production methods may involve the use of similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Cyclopropanation: The cyclopropane ring can participate in ring-opening reactions under acidic or basic conditions to form various derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions include carboxylate salts, esters, alcohols, aldehydes, and substituted aromatic compounds.

Scientific Research Applications

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.

2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid: Another similar compound with fluorine atoms at the 2 and 6 positions on the phenyl ring.

2-(3,4-Difluorophenyl)cyclopropane-1-carboxamide: This compound is an amide derivative of the carboxylic acid.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and its role as an intermediate in the synthesis of bioactive molecules.

Properties

IUPAC Name |

2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLVZAGSOJLXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

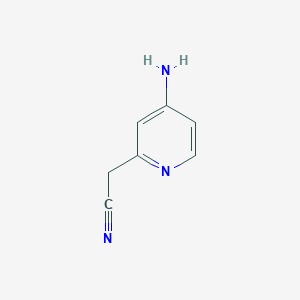

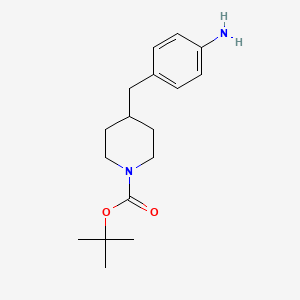

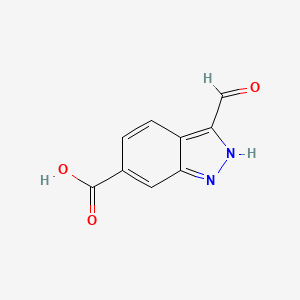

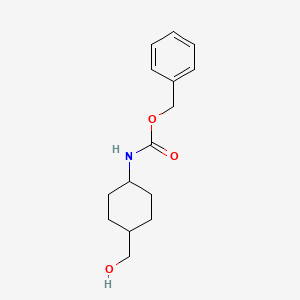

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)